4-Hydroxypicolinic acid hydrobromide
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Overview
Description
4-Hydroxypicolinic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is a derivative of picolinic acid, featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrobromide typically involves the bromination of 4-hydroxypicolinic acid. The reaction is carried out in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypicolinic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-pyridone derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives .
Scientific Research Applications
4-Hydroxypicolinic acid hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxypicolinic acid hydrobromide involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins. This mechanism is particularly relevant in its antiviral and antimicrobial properties .
Comparison with Similar Compounds
Picolinic Acid: A precursor to 4-hydroxypicolinic acid, known for its role in zinc transport and immune modulation.
3-Hydroxypicolinic Acid: Similar in structure but with the hydroxyl group at the 3-position, affecting its chemical reactivity and biological activity.
6-Hydroxypicolinic Acid: Features the hydroxyl group at the 6-position, leading to different chemical and biological properties.
Uniqueness: 4-Hydroxypicolinic acid hydrobromide is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.BrH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZSFKFYCXGNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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